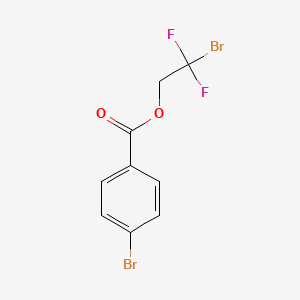
2-Bromo-2,2-difluoroethyl 4-bromobenzoate
描述
2-Bromo-2,2-difluoroethyl 4-bromobenzoate is a brominated and fluorinated ester derivative characterized by a 4-bromobenzoate moiety linked to a 2-bromo-2,2-difluoroethyl group.
The difluoro substituents on the ethyl group introduce electron-withdrawing effects, which may influence solubility, stability, and reactivity in synthetic applications such as heterocycle assembly or pharmaceutical intermediates .
属性
分子式 |
C9H6Br2F2O2 |
|---|---|
分子量 |
343.95 g/mol |
IUPAC 名称 |
(2-bromo-2,2-difluoroethyl) 4-bromobenzoate |
InChI |
InChI=1S/C9H6Br2F2O2/c10-7-3-1-6(2-4-7)8(14)15-5-9(11,12)13/h1-4H,5H2 |
InChI 键 |
DEMKESJHBIDYOC-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C(=O)OCC(F)(F)Br)Br |
产品来源 |
United States |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-2,2-difluoroethyl 4-bromobenzoate typically involves the esterification of 4-bromobenzoic acid with 2-bromo-2,2-difluoroethanol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity .
化学反应分析
Types of Reactions
2-Bromo-2,2-difluoroethyl 4-bromobenzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms in the compound can be replaced by other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group into alcohols or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azides or thiocyanates, while oxidation can produce carboxylic acids .
科学研究应用
2-Bromo-2,2-difluoroethyl 4-bromobenzoate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Material Science: The compound is used in the development of advanced materials with specific properties, such as photoactive materials.
Medicinal Chemistry: It is investigated for its potential use in drug development and as a precursor for biologically active compounds.
作用机制
The mechanism by which 2-Bromo-2,2-difluoroethyl 4-bromobenzoate exerts its effects involves interactions with specific molecular targets. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to various biological molecules. These interactions can modulate biochemical pathways and cellular processes, making the compound valuable for studying molecular mechanisms in biological systems .
相似化合物的比较
Table 1: Key Structural and Functional Comparisons
Key Observations :
- Bromodifluoro derivatives generally exhibit higher reactivity but greater hazards (e.g., corrosivity) compared to non-fluorinated analogs .
- The potassium salt form enhances solubility and stability, making it preferable for industrial applications .
生物活性
2-Bromo-2,2-difluoroethyl 4-bromobenzoate is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and relevant case studies.
This compound is characterized by its unique structure which includes bromine and difluoroethyl groups. These features may influence its reactivity and interactions with biological systems.
Antimicrobial Properties
Recent studies have indicated that compounds containing brominated and difluorinated moieties exhibit antimicrobial activity. For instance, derivatives similar to this compound have shown promising results against various bacterial strains, suggesting a potential for development as antimicrobial agents.
Cytotoxic Effects
Research has demonstrated that halogenated compounds can induce cytotoxic effects in cancer cell lines. In vitro studies involving this compound have revealed significant cytotoxicity against human cancer cell lines, indicating its potential as an anticancer agent. The mechanism is likely related to the compound's ability to interfere with cellular processes such as proliferation and apoptosis .
The biological activity of this compound may be attributed to several mechanisms:
- Reactive Oxygen Species (ROS) Generation : Compounds with bromine and fluorine can lead to increased ROS production, which is known to cause oxidative stress in cells.
- Enzyme Inhibition : It may inhibit specific enzymes involved in cell signaling pathways, further contributing to its cytotoxicity.
- Membrane Disruption : The lipophilic nature of the compound allows it to integrate into cellular membranes, potentially disrupting their integrity and function.
Study on Anticancer Activity
A recent study investigated the effects of various halogenated benzoates on cancer cell lines. The findings indicated that this compound exhibited a dose-dependent inhibition of cell growth in MCF-7 breast cancer cells. The IC50 value was determined to be approximately 15 µM.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 | 15 |
| Control | MCF-7 | >100 |
Study on Antimicrobial Activity
Another study assessed the antimicrobial efficacy of various halogenated compounds against Staphylococcus aureus. The results showed that this compound inhibited bacterial growth at concentrations as low as 5 µg/mL, indicating strong antimicrobial potential .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


